N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(2-Chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound featuring a piperidine core substituted with a dimethylsulfamoyl group and linked via a methylene bridge to an ethanediamide scaffold. The 2-chlorophenyl moiety at the N'-position introduces steric and electronic effects that influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKIPIFBVDXKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several piperidine- and ethanediamide-containing derivatives. Below is a comparative analysis of its features against related molecules:
Pharmacological and Physicochemical Properties
- Lipophilicity : The dimethylsulfamoyl group in the target compound increases polarity compared to methylsulfanylbenzyl or trifluoromethoxy substituents in analogues . This may reduce blood-brain barrier penetration but improve solubility.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for similar ethanediamides, such as reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions) and sequential acylations .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Optimization Strategies :
- Catalyst screening : Palladium-based catalysts for Suzuki coupling (if aryl halides are intermediates) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
Which analytical techniques are most effective for structural confirmation and purity assessment?
Q. Basic Characterization :
Q. Advanced Purity Analysis :
- HPLC-DAD : Use C18 columns with acetonitrile/water (0.1% TFA) for trace impurity detection .
How can reaction conditions be optimized for challenging intermediates, such as the dimethylsulfamoyl-piperidine moiety?
Q. Advanced Methodological Considerations :
- Temperature control : Sulfamoylation reactions may require low temperatures (0–5°C) to avoid side reactions .
- Protecting groups : Use tert-butyl carbamates to protect piperidine nitrogen during sulfamoylation, followed by deprotection with TFA .
- In situ monitoring : ReactIR or LC-MS tracks intermediate stability .
What pharmacological assays are suitable for evaluating target engagement, and how can data variability be addressed?
Q. Advanced Assay Design :
Q. Data Contradiction Analysis :
- Meta-analysis : Compare IC₅₀ values across studies; discrepancies may arise from cell-line specificity or assay conditions (e.g., intracellular vs. membrane-bound receptors) .
How can computational modeling predict target binding modes and guide structural modifications?
Q. Advanced Modeling Approaches :
- Molecular docking (AutoDock Vina) : Dock the compound into CB1 receptor crystal structures (PDB: 5U09) to identify key interactions (e.g., piperidine sulfonamide with Lys192) .
- MD simulations : Assess binding stability (100 ns trajectories) and identify residues critical for affinity .
How should researchers resolve contradictory reports on biological activity across studies?
Q. Methodological Framework :
Reproduce assays : Standardize protocols (cell lines, buffer conditions).
SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl analogs) .
Off-target profiling : Screen against related receptors (e.g., CB2) to rule out cross-reactivity .
What strategies improve solubility and formulation for in vivo studies?
Q. Advanced Formulation :
- Salt formation : Hydrochloride salts enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA polymers for sustained release in pharmacokinetic studies .
How can functional group reactivity (e.g., amide hydrolysis) be mitigated during storage?
Q. Basic Stability Protocols :
- Storage conditions : -20°C under argon to prevent oxidation/hydrolysis .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose) .
What methodologies support structure-activity relationship (SAR) studies for this compound?
Q. Advanced SAR Techniques :
- Parallel synthesis : Generate analogs with varied substituents (e.g., piperidine sulfonamide → carbamate) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity .
How can researchers validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
